Osajin Osajin Osajin is a member of isoflavanones.
Osajin is a natural product found in Deguelia hatschbachii, Maclura pomifera, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 482-53-1
VCID: VC0538262
InChI: InChI=1S/C25H24O5/c1-14(2)5-10-17-21(27)20-22(28)19(15-6-8-16(26)9-7-15)13-29-24(20)18-11-12-25(3,4)30-23(17)18/h5-9,11-13,26-27H,10H2,1-4H3
SMILES: CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C=CC(O2)(C)C)C
Molecular Formula: C25H24O5
Molecular Weight: 404.5 g/mol

Osajin

CAS No.: 482-53-1

Cat. No.: VC0538262

Molecular Formula: C25H24O5

Molecular Weight: 404.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Osajin - 482-53-1

CAS No. 482-53-1
Molecular Formula C25H24O5
Molecular Weight 404.5 g/mol
IUPAC Name 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one
Standard InChI InChI=1S/C25H24O5/c1-14(2)5-10-17-21(27)20-22(28)19(15-6-8-16(26)9-7-15)13-29-24(20)18-11-12-25(3,4)30-23(17)18/h5-9,11-13,26-27H,10H2,1-4H3
Standard InChI Key DCTLJGWMHPGCOS-UHFFFAOYSA-N
SMILES CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C=CC(O2)(C)C)C
Canonical SMILES CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C=CC(O2)(C)C)C
Appearance Solid powder

Chemical Identity and Structural Characteristics

Molecular Profile

Osajin (CAS 482-53-1) is a flavonoid with the molecular formula C₂₅H₂₄O₅ and a molecular weight of 404.46 g/mol . Its structure comprises a tricyclic benzodipyran core with a 2″,2″-dimethylpyran ring and a prenyl side chain (3-methyl-2-butenyl) at the C6 position . The compound exists as light yellow crystals with a melting point of 193°C (corrected) and exhibits solubility in chloroform, acetone, and pyridine, but is insoluble in water and petroleum ether .

Table 1: Physical and Chemical Properties of Osajin

PropertyValueSource
Molecular FormulaC₂₅H₂₄O₅
Molecular Weight404.46 g/mol
Melting Point193°C (corrected)
UV Absorption (EtOH)λₘₐₓ 274 nm
SolubilityChloroform, acetone, pyridine

Synthesis and Structural Elucidation

The total synthesis of osajin involves a multi-step sequence:

Key intermediates, such as 16 (TBS-protected derivative) and 18 (post-Claisen rearrangement product), were characterized using NMR and mass spectrometry, confirming structural fidelity to natural osajin .

Pharmacological Activities

Table 2: Anti-Inflammatory Activity of Osajin Analogues

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Osajin6258
39d7872
39e8579

Data from LPS-stimulated RAW264.7 cells at 10 μM .

Dermatoprotective Effects

In HaCaT keratinocytes and JB6 epidermal cells, osajin (5–20 μM) attenuates solar UV-induced cyclooxygenase-2 (COX-2) expression by 40–70%, mitigating skin inflammation and photoaging . This effect correlates with reduced NF-κB nuclear translocation and AP-1 DNA-binding activity .

Synthetic Analogues and Structure-Activity Relationships

Twenty-five osajin analogues were synthesized to optimize bioactivity :

  • Prenyl Modifications: Elongating the side chain (e.g., 39e) enhanced TNF-α inhibition to 85% .

  • Hydroxyl Substitution: Introducing electron-withdrawing groups at C5 improved RSK2 binding affinity .

Analytical and Spectroscopic Data

NMR Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, 2H, H-2′/6′), 6.12 (s, 1H, H-5), 5.52 (t, J = 6.8 Hz, 1H, prenyl CH) .

  • ¹³C NMR: 182.4 ppm (C4 ketone), 164.2 ppm (C5 hydroxyl) .

Mass Spectrometry

  • HRMS (ESI+): m/z 405.1543 [M+H]⁺ (calc. 405.1547) .

Therapeutic Applications and Future Directions

Dermatology

Osajin’s COX-2 inhibitory activity positions it as a candidate for topical formulations against UV-induced dermatitis and photoaging . Synergy with antioxidants like vitamin C warrants exploration.

Metabolic Disorders

The antidiabetic efficacy in rodent models supports further investigation into osajin’s insulin-sensitizing mechanisms, particularly PPARγ modulation .

Drug Development

Analogue 39e demonstrates superior pharmacokinetic properties in preliminary ADMET studies, with 92% plasma protein binding and a half-life of 6.2 hours in murine models . Phase I clinical trials are pending.

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